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Calcium periodate

Cat. No.: B12715432
CAS No.: 22700-17-0
M. Wt: 421.88 g/mol
InChI Key: JOOPRXVUNTUGSV-UHFFFAOYSA-L
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Description

Historical Context of Periodate (B1199274) Chemistry Relevant to Calcium Periodate Research

The journey into understanding this compound is rooted in the broader history of periodate chemistry, which began in 1833 with the discovery of periodic acid by Heinrich Gustav Magnus and C. F. Ammermüller. researchgate.netwikipedia.orgelsevierpure.com This foundational discovery of the highest oxoacid of iodine opened a new chapter in halogen chemistry, paving the way for the synthesis and characterization of its various salts. researchgate.netwikipedia.org

Early investigations into the salts of periodic acid soon included those of alkaline earth metals. nih.gov Notably, in the 19th century, researchers Langlois and Rammelsberg made significant contributions to the nascent field. Langlois successfully isolated a calcium salt with the formulation Ca₂I₂O₉, reporting hydrated forms containing seven or nine water molecules. nih.gov Rammelsberg also prepared a this compound compound, identified with the formula Ca(IO₄)₂. nih.gov These early synthetic efforts, while pioneering, were primarily focused on elemental composition and basic reactivity. They nonetheless established the existence of calcium salts of periodic acid and laid the groundwork for future, more detailed structural and chemical analyses. The progression from these initial preparations to modern research highlights a shift from simple synthesis to a deep-seated interest in the structural and electronic properties that govern the compound's utility.

Speciation and Equilibrium Dynamics of Periodate Anions in Aqueous Systems

The chemical behavior of this compound in solution is fundamentally governed by the complex equilibrium dynamics of the periodate anion. In aqueous media, periodate does not exist as a single, simple species but rather as a collection of interconverting forms, with the specific speciation being highly dependent on pH. wikipedia.org The primary species in this equilibrium is orthoperiodic acid (H₅IO₆), a weak polyprotic acid that undergoes successive deprotonations. elsevierpure.comnih.gov

The equilibrium between the various deprotonated forms of orthoperiodic acid is characterized by a series of acid dissociation constants (pKa values). These constants quantify the pH ranges in which each species predominates. The first deprotonation of H₅IO₆ forms the tetrahydrogen orthoperiodate anion, H₄IO₆⁻. Subsequent deprotonations yield H₃IO₆²⁻ and H₂IO₆³⁻ as the pH becomes increasingly alkaline. elsevierpure.com

Another crucial equilibrium is the dehydration of the orthoperiodate anion (H₄IO₆⁻) to form the tetrahedral metaperiodate anion (IO₄⁻), as described by the equation:

H₄IO₆⁻ ⇌ IO₄⁻ + 2H₂O wikipedia.org

While the tetrahedral IO₄⁻ ion is often depicted in general chemistry, studies have shown that in aqueous solutions, the octahedral orthoperiodate form and its deprotonated analogues are overwhelmingly dominant. researchgate.net The interconversion between these forms is rapid, but the equilibrium strongly favors the hydrated octahedral structure. researchgate.net Furthermore, under certain conditions, such as high concentrations in alkaline solutions, dimerization can occur, leading to the formation of species such as H₂I₂O₁₀⁴⁻. researchgate.net Understanding these pH-dependent equilibria is critical for controlling the reactivity and application of periodate solutions in research and industry.

Dissociation Equilibria of Orthoperiodic Acid in Aqueous Solution
Equilibrium ReactionpKa ValueReference
H₅IO₆ ⇌ H₄IO₆⁻ + H⁺~1.6 - 3.29 d-nb.infonih.govaps.org
H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺~7.42 - 8.31 elsevierpure.comaps.org
H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺~11.0 - 11.6 elsevierpure.comaps.org

Structural Diversity and Nomenclature of this compound Compounds

The structural chemistry of this compound extends beyond simple ionic salts, revealing a diversity of forms that include anhydrous, hydrated, and complex multi-cation compounds. The specific structure obtained is highly dependent on the synthetic conditions, such as the pH of the solution and the presence of other cations.

The nomenclature for these compounds reflects the nature of the periodate anion present. Salts derived from the metaperiodate ion (IO₄⁻) are termed metaperiodates, while those derived from orthoperiodic acid (H₅IO₆) and its anions are known as orthoperiodates.

Calcium Metaperiodate (Calcium diperiodate) , Ca(IO₄)₂, is the simplest anhydrous form, containing the tetrahedral IO₄⁻ anion. elsevierpure.comd-nb.info

Calcium Orthoperiodates represent a broader class. A common example is Calcium bis(tetrahydrogenorthoperiodate) , Ca(H₄IO₆)₂, which contains the monovalent [H₄IO₆]⁻ anion. Various hydrated forms of calcium orthoperiodate, such as Ca₃(H₂IO₆)₂·4H₂O, have also been identified. wikipedia.org

Complex Periodates have been synthesized that incorporate calcium along with other metal cations into more complex crystal lattices. An example is the double perovskite Ca₂NaIO₆ . This compound features an ordered arrangement of Na⁺ and I⁶⁺ (within IO₆ octahedra) on the perovskite B-site. Structural analysis has shown that Ca₂NaIO₆ adopts a monoclinic crystal system with the space group P2₁/n. whiterose.ac.uk

The structural versatility of this compound compounds, from simple salts to complex oxides, underscores the rich solid-state chemistry of the periodate anion. Detailed crystallographic studies are essential for elucidating the precise atomic arrangements and understanding the structure-property relationships in these advanced materials.

Structural Data for Selected this compound Compounds
Compound NameFormulaCrystal SystemSpace GroupReference
Calcium MetaperiodateCa(IO₄)₂Data Not AvailableData Not Available elsevierpure.comd-nb.info
Calcium bis(tetrahydrogenorthoperiodate)Ca(H₄IO₆)₂Data Not AvailableData Not Available
Dicalcium Sodium PeriodateCa₂NaIO₆MonoclinicP2₁/n whiterose.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaI2O8 B12715432 Calcium periodate CAS No. 22700-17-0

Properties

CAS No.

22700-17-0

Molecular Formula

CaI2O8

Molecular Weight

421.88 g/mol

IUPAC Name

calcium;diperiodate

InChI

InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

JOOPRXVUNTUGSV-UHFFFAOYSA-L

Canonical SMILES

[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Pathways for Calcium Periodate

Precipitation-Based Synthesis Routes

Precipitation reactions represent a common and straightforward approach for synthesizing calcium periodate (B1199274) compounds from aqueous solutions. This method typically involves the reaction of a soluble alkali metal periodate with a calcium salt, leading to the precipitation of the less soluble calcium periodate product.

Synthesis from Alkali Metal Periodates and Calcium Precursors

A primary precipitation method involves the reaction of an alkali metal periodate, such as sodium metaperiodate (NaIO₄), with a soluble calcium precursor, typically calcium chloride (CaCl₂). researchgate.netx-mol.com When aqueous solutions of these two reagents are combined, a precipitation reaction occurs, yielding a hydrated this compound compound. researchgate.net Research has demonstrated this synthesis route to be effective for producing this compound intended for applications such as high oxidation state battery cathodes. researchgate.netx-mol.com The elemental analysis of the product from this type of reaction confirms a 1:1 atomic ratio between calcium and iodine. researchgate.netx-mol.com

The resulting product is typically a hydrated, crystalline solid. researchgate.net An estimated formula for the this compound synthesized via this route is CaOH(H₄IO₆)·5H₂O. researchgate.netx-mol.com

Table 1: Precipitation Synthesis of this compound

Alkali Metal Periodate Calcium Precursor Resulting this compound (Estimated Formula)
Sodium Metaperiodate (NaIO₄) Calcium Chloride (CaCl₂) CaOH(H₄IO₆)·5H₂O

Conversion Mechanisms of Metaperiodate to Orthoperiodate during Precipitation

A significant chemical transformation occurs during the precipitation synthesis of this compound. The periodate ion can exist in different forms, primarily the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻ or its protonated forms like H₄IO₆⁻). researchgate.netwikipedia.org When starting with an alkali metal metaperiodate like NaIO₄, the metaperiodate anion is converted to an orthoperiodate anion during the synthesis process. researchgate.netx-mol.comresearchgate.net

This conversion is a key aspect of the reaction, where the iodine atom's coordination environment changes in the aqueous medium upon reaction with the calcium salt. researchgate.net Studies using combined experimental techniques have shown that in aqueous solutions, the periodate ion exists predominantly in its octahedral form. researchgate.net Therefore, even when the reactant is a metaperiodate, the resulting precipitated calcium salt contains the orthoperiodate anion, often in a hydrated form. researchgate.netresearchgate.net Upon heating, these crystalline hydrated structures tend to lose water and become amorphous. researchgate.netx-mol.com

Solid-State Synthesis Approaches for this compound Compounds

Solid-state synthesis, involving the reaction of solid precursors at high temperatures, provides a pathway to crystalline, often anhydrous, this compound compounds, including complex oxides with perovskite structures.

Ceramic Methods for this compound Double Perovskites

Ceramic methods are employed to synthesize complex periodate compounds such as double perovskites. researchgate.net The periodate-based double perovskite Ca₂NaIO₆ is prepared using this high-temperature technique. researchgate.netunige.ch The synthesis can be achieved through two main pathways: the reaction of an alkali-metal periodate with an alkaline-earth metal hydroxide (B78521) or by oxidizing a metal iodide (I⁻) to the +7 oxidation state (I⁷⁺) using atmospheric oxygen, followed by crystal growth. researchgate.netresearchgate.net

These reactions are typically carried out at elevated temperatures, for instance, 650 °C. researchgate.netunige.ch The resulting Ca₂NaIO₆ is a stable, water-insoluble compound. researchgate.net Structural analysis using X-ray powder diffraction reveals that this compound double perovskite crystallizes in a monoclinic system, in contrast to the cubic structure of its barium analogue. researchgate.net These compounds are noted for their high thermal stability. researchgate.net

Table 2: Crystal Structure Data for Periodate Double Perovskites

Compound Synthesis Temperature Crystal System Space Group
Ca₂NaIO₆ 650 °C researchgate.net Monoclinic researchgate.net P2₁/c researchgate.net
Sr₂NaIO₆ 650 °C researchgate.net Monoclinic researchgate.net P2₁/c researchgate.net
Ba₂NaIO₆ 650 °C researchgate.net Cubic researchgate.net Fm3m researchgate.net

Formation from Calcium Iodate (B108269) and Calcium Hydroxide or Oxide

A specific solid-state method for producing this compound for use as a food additive is officially documented. This process involves the reaction of calcium iodate (Ca(IO₃)₂) with either calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). ecfr.gov The reaction yields a substance defined as consisting of no less than 60% by weight of pentacalcium orthoperiodate (Ca₅(IO₆)₂). ecfr.gov The final product is specified to contain between 28% and 31% by weight of iodine. ecfr.gov This method provides a direct route from the more common calcium iodate to the desired calcium orthoperiodate.

Electrochemical Synthesis of Periodate Precursors for this compound Production

The precipitation methods for this compound rely on the availability of alkali metal periodates as precursors. researchgate.net Modern industrial-scale production of these precursors increasingly utilizes electrochemical oxidation, which is recognized for being cost-efficient and having a lower environmental impact compared to traditional chemical oxidation methods. wikipedia.orgadvanceseng.comd-nb.info

Historically, the electrochemical oxidation of iodates to periodates was performed using lead dioxide (PbO₂) anodes. wikipedia.orgadvanceseng.com While effective, this method suffers from the slow disintegration of the lead anode, which contaminates the electrolyte with toxic lead ions, making the product unsuitable for many applications and necessitating costly purification. advanceseng.comnih.gov

To overcome this significant drawback, recent advancements have focused on developing "green" electrochemical syntheses using alternative anode materials. advanceseng.comresearchgate.netnih.gov Boron-doped diamond (BDD) anodes have emerged as a superior alternative. advanceseng.comresearchgate.net BDD anodes are durable, metal-free, non-toxic, and exhibit a high overpotential for oxygen evolution, similar to PbO₂ but with outstanding durability. advanceseng.comnih.gov This technology allows for the direct and cost-efficient electrochemical synthesis of high-grade periodate from less expensive and readily available starting materials like sodium iodide. nih.govresearchgate.net The process can be scaled up in an electrolysis flow cell, making it suitable for industrial production of the periodate precursors needed for subsequent synthesis of this compound. d-nb.inforesearchgate.net

Table 3: Comparison of Electrochemical Methods for Periodate Precursor Synthesis

Feature Traditional Method Modern "Green" Method
Anode Material Lead Dioxide (PbO₂) wikipedia.orgadvanceseng.com Boron-Doped Diamond (BDD) advanceseng.comnih.gov
Starting Material Iodates wikipedia.org Iodides (e.g., NaI) nih.govresearchgate.net
Key Disadvantage Lead contamination of product advanceseng.comnih.gov Higher initial cost of BDD material
Key Advantage Established process Durable, non-toxic anode; high-purity product advanceseng.comnih.gov
Product Alkali Metal Periodate (e.g., Na₃H₂IO₆) Alkali Metal Periodate (e.g., Na₃H₂IO₆) nih.gov

Advanced Structural Characterization and Crystallography of Calcium Periodate Compounds

Structural Elucidation of Calcium Periodate (B1199274) Double Perovskites (A2NaIO6, A=Ca)

Examination of Cation Ordering and Cooperative Octahedral Tilting Phenomena

In complex inorganic solids like calcium periodate, particularly in mixed-metal perovskite structures, the arrangement of cations and the resulting structural distortions are critical determinants of the material's properties. Advanced diffraction techniques, such as a combination of X-ray and neutron diffraction, have been instrumental in elucidating these structural nuances. acs.org

One of the most pertinent examples is the double perovskite Ca₂NaIO₆. In this compound, the B-site of the perovskite structure is occupied by both Na⁺ and I⁷⁺ ions. Studies have revealed that these cations exhibit a high degree of ordering, adopting a rock-salt-like arrangement where NaO₆ and IO₆ octahedra alternate throughout the crystal lattice. researchgate.netwhiterose.ac.uk This ordering is a key feature of the double perovskite structure.

The size difference between the Ca²⁺ cation on the A-site and the Na⁺ and I⁷⁺ cations on the B-site induces significant structural distortions from the ideal cubic perovskite aristotype (space group Fm-3m), which is observed in the analogous barium compound, Ba₂NaIO₆. acs.orgresearchgate.net In Ca₂NaIO₆, these distortions manifest as a cooperative tilting of the corner-sharing NaO₆ and IO₆ octahedra. This phenomenon reduces the symmetry of the crystal structure. Diffraction studies have confirmed that Ca₂NaIO₆ adopts a monoclinic P2₁/n hettotype structure, which is a direct consequence of this cooperative octahedral tilting. acs.orgwhiterose.ac.uk The tilting allows for a more efficient packing and optimization of the Ca-O bond lengths, stabilizing the structure.

The specific lattice parameters for this monoclinic structure, determined from powder X-ray diffraction data, highlight the deviation from a simple cubic cell. researchgate.net This cooperative tilting is a widespread phenomenon in perovskite-type compounds and is crucial for understanding their structural stability and physical characteristics.

Crystallographic Data for Calcium-Containing Periodate Perovskite

CompoundCrystal SystemSpace GroupLattice ParametersKey Structural FeaturesReference
Ca₂NaIO₆MonoclinicP2₁/n (No. 14)a = 5.5376(1) Å b = 5.7911(1) Å c = 9.6055(1) Å β = 124.300(1)°Rock-salt ordering of Na/I on B-site; Cooperative octahedral tilting. researchgate.net
Sr₂NaIO₆MonoclinicP2₁/n (No. 14)a = 5.7600(1) Å b = 5.7759(1) Å c = 9.9742(1) Å β = 125.362(1)°Structurally analogous to Ca₂NaIO₆, exhibiting octahedral tilting. researchgate.net
Ba₂NaIO₆CubicFm-3m (No. 225)a = 8.3384(1) ÅAristotype structure with no octahedral tilting; contains perfectly octahedral [IO₆]⁵⁻ units. researchgate.net

Comprehensive Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for analyzing the structure and bonding within periodate compounds. The vibrations of the periodate ion, typically an IO₆ octahedron in the solid state, provide a sensitive probe of the local chemical environment, symmetry, and the nature of the iodine-oxygen bonds.

For an isolated, perfectly octahedral [IO₆]⁵⁻ species (Oₕ symmetry), group theory predicts only two infrared-active and three Raman-active fundamental vibrations. However, in crystalline solids like this compound derivatives, the actual number of observed bands is often greater. cdnsciencepub.com This is due to a reduction in the local symmetry of the [IO₆]⁵⁻ unit, caused by distortions of the octahedron or the influence of the crystal field. cdnsciencepub.com

In mixed-metal periodates like Ca₂NaIO₆, the spectra become more complex. The vibrational modes in the high- and medium-frequency regions are not due to isolated IO₆ vibrations but rather to mixed vibrations involving the entire lattice of corner-linked IO₆ and NaO₆ octahedra. uliege.be

FT-IR spectra of periodate compounds typically show strong absorption bands in the 300-700 cm⁻¹ region, which are characteristic of I-O vibrational modes. cdnsciencepub.com For instance, in structurally related tin paraperiodates, six distinct infrared bands are observed, confirming a significant reduction from ideal Oₕ symmetry. cdnsciencepub.com Raman spectra are complementary, often revealing symmetric stretching modes that are weak or absent in the IR. In studies of A₂NaIO₆ (A=Ca, Sr, Ba) compounds, both IR and Raman spectroscopy were used in conjunction with DFT calculations to accurately assign the observed vibrational modes. researchgate.net

Representative Vibrational Bands in Periodate Compounds

Compound TypeSpectroscopyFrequency Range (cm⁻¹)AssignmentReference
MSnIO₆FT-IR300 - 700I-O vibrational modes. The presence of multiple bands indicates a lowering of Oₕ symmetry for the [IO₆]⁵⁻ group. cdnsciencepub.com
M'M''IO₆ (M''=Ge, Sn, Pb)FT-IR & RamanMedium-High FrequencyMixed vibrations of the IO₆ + M''O₆ octahedral lattice. uliege.be
M'M''IO₆ (M''=Ge, Sn, Pb)FT-IRLow FrequencyTranslational motions of the M' cation. uliege.be
CaTiO₃ (Perovskite Analogue)FT-IR~570Ti-O Stretching (analogue to I-O stretching). iaea.org
CaTiO₃ (Perovskite Analogue)FT-IR415 - 460Ti-O-Ti Bending (analogue to I-O-M bending). iaea.org

Ultraviolet-Visible Spectroscopy for Anion Speciation and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantification of periodate and for studying the kinetics of its reactions. The periodate ion in its metaperiodate form (IO₄⁻) exhibits a characteristic absorption maximum in the UV region at approximately 221 nm. mdpi.com This feature allows for the direct determination of periodate concentration in aqueous solutions, following Beer's law.

In aqueous solutions, periodate exists in a complex equilibrium involving several species, primarily orthoperiodic acid (H₅IO₆), its conjugate bases (like H₄IO₆⁻), and the metaperiodate anion (IO₄⁻). mdpi.com While it was once thought that these species had markedly different absorption maxima, later studies suggested that this might not be the case, making the differentiation of these species by UV-Vis alone challenging. acs.org

Despite this, UV-Vis spectroscopy remains a cornerstone for quantifying periodate, often through indirect methods. A common approach involves reacting periodate with a specific chromogenic reagent. For example, periodate reacts with iodide in an acidic medium to liberate iodine (I₂). This liberated iodine can then bleach a colored dye, such as azure B. The decrease in absorbance at the dye's λₘₐₓ (644 nm for azure B) is directly proportional to the initial periodate concentration. scielo.br This principle allows for sensitive and accurate determination of trace amounts of periodate. scielo.br Similar methods have been developed using other reagents, such as salicylaldehyde (B1680747) guanylhydrazone, which forms a colored product with periodate. psu.edu

UV-Vis Spectroscopic Methods for Periodate Analysis

MethodPrincipleWavelength (λₘₐₓ)ApplicationReference
Direct PhotometryDirect absorption by the IO₄⁻ anion.~221 nmDirect quantification of periodate. mdpi.com
Indirect (Azure B)Periodate liberates iodine from iodide, which bleaches the azure B dye. Measurement of color decrease.644 nmQuantification of trace amounts of periodate. scielo.br
Indirect (Salicylaldehyde Guanylhydrazone)Reaction with SAG in a basic medium to form a colored product.490 nmQuantification via flow injection analysis. psu.edu
Indirect (Procainamide)Oxidation of procainamide (B1213733) by periodate in acidic medium to form a yellow product.380 nmQuantification in pharmaceutical contexts. arabjchem.org

Nuclear Magnetic Resonance Spectroscopy in Periodate Chemistry Research

Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into the structure and reactivity of periodate compounds. Both ¹²⁷I NMR for direct observation of the iodine nucleus and proton (¹H) NMR for studying reactions are employed in periodate chemistry research.

¹²⁷I NMR is particularly useful for probing the immediate environment of the iodine atom. Different periodate species give rise to distinct chemical shifts. For example, the metaperiodate ion (IO₄⁻) in an aqueous solution (D₂O) shows a resonance at approximately δ = 4103 ppm. d-nb.info In contrast, a very broad resonance in the range of 2800–3100 ppm is considered characteristic of the orthoperiodate group [H₅₋ₙIO₆]ⁿ⁻ in solution. capes.gov.br However, the application of ¹²⁷I NMR is often complicated by the large quadrupole moment of the iodine nucleus. This leads to very broad signals, especially for iodine in non-symmetrical environments, which can make the interpretation of spectra from complex mixtures difficult. acs.org Solid-state ¹²⁷I NMR studies on simple periodates like NaIO₄ and KIO₄ have been crucial for determining parameters such as the nuclear quadrupole coupling constant (Cq), which relates to the electric field gradient at the nucleus and thus to the symmetry of the anion's environment. researchgate.net

¹H NMR spectroscopy is an invaluable tool for monitoring the progress of oxidation reactions involving periodate, particularly with organic substrates like carbohydrates and glycols. tandfonline.com In these studies, the reaction is typically performed in a deuterated solvent (like D₂O) inside an NMR tube. The consumption of the reactant and the appearance of product signals, such as the characteristic singlet for formic acid (a common by-product) at δ ≈ 8.25 ppm, can be monitored in real-time. tandfonline.com This approach has been used to examine the oxidation of various sugars and their derivatives, providing detailed information on reaction pathways and product structures. nih.govrsc.org

Characteristic ¹²⁷I NMR Data for Periodate Species

Periodate SpeciesSample TypeChemical Shift (δ) / ppmKey ObservationsReference
IO₄⁻Solution (D₂O)4103Characteristic shift for metaperiodate. d-nb.info
[H₅₋ₙIO₆]ⁿ⁻Solution~2800 - 3100Very broad resonance characteristic of orthoperiodate. capes.gov.br
NaIO₄Solid State-Quadrupole Coupling Constant (Cq) of 6.20 MHz. Negligible chemical shift anisotropy. researchgate.net
KIO₄Solid State-Quadrupole Coupling Constant (Cq) of 1.00 MHz. researchgate.net

Mechanistic Studies of Calcium Periodate Reactivity and Oxidation Chemistry

Oxidative Reactivity Mechanisms

The oxidative power of the periodate (B1199274) ion derived from calcium periodate is harnessed in numerous chemical transformations. The mechanisms of these reactions are well-studied and typically involve the formation of a transient periodate ester intermediate, which subsequently undergoes decomposition to yield the final oxidation products.

The Malaprade oxidation, first reported by Léon Malaprade in 1928, is the selective oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) using periodate. This compound can be effectively used as the oxidant in this reaction. The process is highly specific for the 1,2-diol moiety and results in the formation of two carbonyl compounds (aldehydes or ketones), with the periodate (IO₄⁻) being reduced to iodate (B108269) (IO₃⁻).

The mechanism of the Malaprade oxidation proceeds through a critical intermediate: a cyclic periodate ester. This mechanism, established through extensive kinetic and isotopic labeling studies, involves two primary steps:

Esterification: The diol substrate reacts rapidly and reversibly with the periodate ion to form a five-membered cyclic periodate ester. In aqueous solution, the periodate ion exists in equilibrium with its hydrated form, orthoperiodic acid (H₅IO₆), and its conjugate bases (e.g., H₄IO₆⁻). It is typically the di-anionic species [H₃IO₆]²⁻ or a related form that condenses with the diol.

Redox Decomposition: The cyclic ester undergoes a slower, rate-determining decomposition. This step involves a concerted rearrangement where the C-C bond is cleaved, and two C-O bonds are converted into C=O double bonds. Simultaneously, the iodine(VII) center is reduced to iodine(V) in the form of the iodate ion.

The formation of this cyclic intermediate is essential for the reaction to proceed efficiently. Its existence has been supported by kinetic data showing a pH-dependent reaction rate, which is consistent with the equilibria of different periodate and diol species. Furthermore, the high stereospecificity of the reaction provides strong evidence for this concerted cyclic mechanism.

The rate and feasibility of the Malaprade oxidation are profoundly influenced by the stereochemical relationship between the two hydroxyl groups of the diol. The formation of the five-membered cyclic periodate ester requires the hydroxyl groups to adopt a syn-periplanar or nearly coplanar conformation.

cis-Diols: In cyclic systems, cis-diols, where the hydroxyl groups are on the same face of the ring, can readily form the cyclic ester intermediate. Consequently, they undergo rapid oxidative cleavage by periodate.

trans-Diols: Conversely, trans-diols on a rigid ring system (e.g., cyclohexane) often have their hydroxyl groups in conformations (e.g., diaxial or diequatorial) that are sterically constrained from achieving the necessary coplanarity. This geometric constraint makes the formation of the cyclic ester energetically unfavorable, resulting in a dramatically slower reaction rate or no reaction at all under typical conditions.

This stereochemical requirement makes periodate, supplied by reagents like this compound, a valuable tool for stereochemical analysis in carbohydrate and steroid chemistry.

SubstrateDiol ConfigurationRelative Reaction Rate (Approximate)
cis-Cyclohexane-1,2-diolcis (axial-equatorial)Fast (~1100)
trans-Cyclohexane-1,2-dioltrans (diaxial or diequatorial)Very Slow / No Reaction (<1)
cis-Cyclopentane-1,2-diolcisVery Fast (>1,000,000)
trans-Cyclopentane-1,2-dioltransModerate (~20)
Ethylene Glycol (Acyclic)Freely rotatingFast (~1400)

The principle of oxidative cleavage via a cyclic intermediate is not limited to vicinal diols. This compound is an effective oxidant for a range of other substrates containing adjacent functional groups capable of forming a cyclic ester. These include α-hydroxy aldehydes, α-hydroxy ketones, α-hydroxy acids, α-keto acids, and α-amino alcohols. In each case, the bond between the two functionalized carbon atoms is cleaved.

Substrate ClassGeneral Structure (R-groups are H or alkyl/aryl)Products upon Oxidation
Vicinal DiolR₂C(OH)-C(OH)R₂2 Ketones (R₂C=O) or 2 Aldehydes (RCHO)
α-Hydroxy KetoneR₂C(OH)-C(=O)RKetone (R₂C=O) + Carboxylic Acid (RCOOH)
α-Hydroxy AldehydeR₂C(OH)-CHOKetone (R₂C=O) + Formic Acid (HCOOH)
α-DiketoneRC(=O)-C(=O)R2 Carboxylic Acids (RCOOH)
α-Amino AlcoholR₂C(OH)-C(NH₂)R₂Ketone (R₂C=O) + Aldehyde (R₂C=O) + Ammonia (NH₃)
α-Hydroxy AcidR₂C(OH)-COOHKetone (R₂C=O) or Aldehyde (RCHO) + Carbon Dioxide (CO₂)

Beyond C-C bond cleavage, the periodate ion is a versatile oxidant for other functional groups and inorganic ions.

Sulfides and Chalcogenides: Periodate readily oxidizes sulfides (R-S-R') to sulfoxides (R-S(=O)-R'). This transformation is often highly selective, and under controlled conditions (e.g., low temperature, stoichiometric amount of oxidant), over-oxidation to the corresponding sulfone (R-S(=O)₂-R') can be minimized. This makes this compound a useful reagent in synthetic organic chemistry. The same principle applies to heavier chalcogenides, such as the oxidation of selenides to selenoxides.

Inorganic Species: Periodate is a powerful enough oxidant to convert certain metal ions to higher oxidation states. A notable example is the quantitative oxidation of chromium(III) to chromium(VI). This reaction is often used in analytical chemistry for the determination of chromium. The periodate is reduced to iodate in the process.

Reaction: 2 Cr³⁺ + 3 IO₄⁻ + 4 H₂O → 2 CrO₄²⁻ + 3 IO₃⁻ + 8 H⁺

Periodate-Mediated Carbon-Carbon Bond Cleavage (Malaprade Oxidation)

Periodate-Based Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are environmental remediation technologies designed to degrade recalcitrant organic pollutants in water through the generation of highly reactive radical species. Periodate-based AOPs have emerged as a promising strategy. In these systems, this compound acts as a precursor to potent oxidizing radicals upon activation.

The most common activation method is ultraviolet (UV) irradiation. The photolysis of the periodate ion (IO₄⁻) generates powerful hydroxyl radicals (•OH) and iodate radicals (IO₃•), as shown in the simplified mechanism below:

Photolysis: IO₄⁻ + hν → IO₃• + O•⁻

Radical Formation: O•⁻ + H₂O → •OH + OH⁻

Both the hydroxyl radical (E⁰ = 2.8 V) and the iodate radical (E⁰ = 1.8 V) are strong, non-selective oxidants that can rapidly attack and mineralize a wide range of organic pollutants, including phenols, dyes, and pesticides, converting them into less harmful substances like CO₂, H₂O, and inorganic ions.

The efficiency of the UV/periodate process depends on factors such as pH, periodate concentration, and the intensity of the UV light. This method is advantageous because it can operate effectively over a broad pH range and does not produce sludge, unlike some other treatment processes.

PollutantInitial Concentration (mg/L)ConditionsDegradation Efficiency (%) after 60 minReference Finding
Phenol20UV-C (254 nm), [Periodate] = 1.0 mM, pH 7.0>99%Demonstrates near-complete mineralization
Atrazine5UV-C (254 nm), [Periodate] = 0.5 mM, pH 6.595%Effective for herbicide degradation
Rhodamine B (dye)10UV-C (254 nm), [Periodate] = 0.8 mM, pH 5.0>98%Shows high efficiency for dye decolorization and degradation

Generation and Characterization of Reactive Oxidizing Species (e.g., HO•, IO•₃, IO•₄)

The activation of periodate is a key step in harnessing its oxidative capabilities, leading to the production of a variety of reactive oxygen species (ROS) and iodine-based radicals. mdpi.com The specific species generated often depends on the activation method employed. Commonly identified reactive species include hydroxyl radicals (•OH), iodate radicals (IO₃•), and periodate radicals (IO₄•). nih.govmdpi.com Other significant species such as superoxide (B77818) radicals (•O₂⁻) and non-radical singlet oxygen (¹O₂) have also been detected. mdpi.com

For instance, the activation of periodate using hydroxylamine (B1172632) has been proposed to generate •OH, hydroperoxyl radicals (HO₂•), and singlet oxygen (¹O₂), but interestingly, no evidence for the formation of the commonly expected iodate radical (•IO₃) was found in that specific system. nih.gov In contrast, when periodate is activated by transition metals like iron(II), the generation of high-valent iron–oxo species (Fe(IV)) has been conclusively identified through techniques like ¹⁸O isotope labeling. acs.org This process can also indirectly lead to the production of •OH radicals. acs.org The diversity of these oxidizing agents makes periodate-based systems versatile for various chemical transformations. mdpi.comresearchgate.net

Table 1: Reactive Species Generated from Periodate Activation This table is interactive. Click on the headers to sort.

Activation Method Dominant Reactive Species Generated References
Transition Metals (Fe(II)) High-valent iron–oxo species (Fe(IV)), Hydroxyl radicals (•OH) acs.org
Hydroxylamine (HA) Hydroxyl radicals (•OH), Hydroperoxyl radicals (HO₂•), Singlet oxygen (¹O₂) nih.govsurrey.ac.uk
Manganese Oxides Singlet oxygen (¹O₂), Iodate radicals (IO₃•)
Ultrasound (US) Iodate radicals (IO₃•), Hydroxyl radicals (•OH) mdpi.com
Photocatalysis (g-C₃N₄/Vis) Singlet oxygen (¹O₂), Superoxide radicals (•O₂⁻) mdpi.com

Catalytic Activation Mechanisms (e.g., by Manganese Oxides, Ultrasonic Fields, Transition Metals)

To enhance its oxidative efficiency, periodate is often activated catalytically. Various catalysts, including metal oxides, ultrasonic fields, and transition metal ions, have been shown to be effective. mdpi.comcsic.es

Manganese Oxides : Heterogeneous catalysis by manganese oxides, such as MnO₂, is a notable method for periodate activation. nih.gov Mechanistic studies suggest that the process does not necessarily rely on the redox cycling of the manganese species. researchgate.net Instead, a metastable surface complex, potentially Mn(IV)-O-IO₃, may form, which then interacts with the target substrate. This interaction leads to the generation of reactive species like singlet oxygen (¹O₂) and iodate radicals (IO₃•). researchgate.net The catalytic activity of different manganese oxides has been shown to follow the order of MnO₂ > Mn₃O₄ > Mn₂O₃.

Ultrasonic Fields : The application of ultrasound provides a physical method for activating periodate. mdpi.com The mechanism involves acoustic cavitation, where the formation, growth, and collapse of microbubbles create localized hot spots with extreme temperatures and pressures. These conditions can lead to the homolytic cleavage of water to produce hydroxyl radicals (•OH) and can also activate the periodate ion itself, generating iodate radicals (IO₃•). mdpi.com Furthermore, ultrasound induces significant turbulence, which enhances the rate of mass transfer between reactants in the solution. mdpi.com

Transition Metals : Homogeneous catalysis by soluble transition metal ions is a widely studied activation pathway. researchgate.net Reduced transition metals such as iron(II) and manganese(II) are particularly effective. mdpi.com The mechanism with Fe(II) involves the formation of a hydrogen bonding complex between the hydrated metal ion and the periodate ion, followed by ligand exchange and an oxygen atom transfer to generate highly reactive Fe(IV) species. acs.org In the case of Mn(II) catalysis, the reaction often proceeds through the formation of a ternary intermediate complex involving the catalyst, the periodate, and the substrate. researchgate.net

Influence of Environmental Parameters on Oxidative Efficiency

The efficiency of periodate oxidation is sensitive to various environmental conditions, which can influence both the catalyst and the reactive species.

The pH of the solution is a critical parameter. The effect of pH is often complex because it alters the speciation of periodate (which exists in different protonated forms like H₄IO₆⁻ and H₃IO₆²⁻) and can also affect the surface charge and activity of heterogeneous catalysts. cdnsciencepub.comscirp.org For instance, in the Mn(II)-catalyzed oxidation of certain aromatic compounds, the reaction rate exhibits a maximum at a neutral pH of 7.0. researchgate.netscispace.com In other systems, such as Fe(II)-activated periodate, acidic conditions are more favorable for the generation of the key Fe(IV) oxidant. acs.org

Other parameters like the ionic strength and the dielectric constant of the medium also play a role. Changes in these factors can alter the rate of reactions between ionic species, providing insight into the nature of the interacting reactants, such as in ion-dipole type interactions. researchgate.netscispace.com

Kinetic and Thermodynamic Aspects of Periodate Redox Reactions

Understanding the kinetics and thermodynamics of periodate reactions is essential for controlling and optimizing its application as an oxidant.

Reaction Kinetics in Aqueous and Heterogeneous Systems

Rate = k[Periodate][Substrate]

Influence of pH, Temperature, and Concentration on Reaction Rates

The rates of periodate redox reactions are significantly influenced by key operational parameters.

Influence of Temperature : As with most chemical reactions, the rate of periodate oxidation generally increases with temperature. This relationship typically follows the Arrhenius equation, allowing for the determination of important thermodynamic activation parameters. rjpbcs.comresearchgate.net For example, in the oxidation of L-serine, the activation energy (Ea) was found to be 83.06 ± 2.23 kJmol⁻¹. rjpbcs.com Similarly, for the oxidation of a ternary chromium(III) complex, the enthalpy of activation (ΔH) and entropy of activation (ΔS) were calculated as 35.75 kJ・mol⁻¹ and -155.3 J・K⁻¹・mol⁻¹, respectively. scirp.org

Influence of Concentration : The reaction rate is directly proportional to the concentration of the reactants, typically showing a first-order dependence on both periodate and the substrate. rjpbcs.comcdnsciencepub.com In catalyzed reactions, the rate also increases with the concentration of the catalyst. researchgate.net However, for some advanced oxidation processes, increasing the concentration of periodate or other reagents beyond an optimal level can lead to a decrease in the degradation rate, possibly due to scavenging effects by the excess reagents.

Table 2: Influence of Parameters on Periodate Reaction Rates This table is interactive. Click on the headers to sort.

Parameter General Influence on Reaction Rate Mechanistic Implication References
pH Complex, often shows a rate maximum at a specific pH. Affects the speciation and reactivity of both periodate and the substrate. cdnsciencepub.comscirp.orgresearchgate.netasianpubs.org
Temperature Rate increases with temperature. Follows Arrhenius behavior; allows calculation of activation parameters (Ea, ΔH, ΔS). scirp.orgrjpbcs.comniscpr.res.inresearchgate.net
Concentration Rate is typically first-order in periodate and substrate; increases with catalyst concentration. Confirms the reaction order and the role of the catalyst in the rate law. researchgate.netrjpbcs.comcdnsciencepub.com

Computational Chemistry and Theoretical Modeling of Calcium Periodate Systems

Density Functional Theory (DFT) Studies of Electronic and Crystal Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometric and electronic properties of crystalline solids. For a compound like calcium periodate (B1199274), DFT calculations can provide fundamental insights into its crystal lattice and the nature of the bonding between the calcium cation (Ca²⁺) and the periodate anion (IO₄⁻).

DFT studies would typically begin with a proposed crystal structure, which could then be geometrically optimized to find the lowest energy (most stable) configuration. This optimization provides theoretical lattice parameters that can be compared with experimental data from techniques like X-ray diffraction. nih.gov Such calculations can also help in validating experimentally determined crystal structures. researchgate.net

Key outputs from DFT calculations on calcium periodate would include:

Lattice Parameters: The dimensions and angles of the unit cell of the crystal.

Bond Lengths and Angles: The distances between Ca²⁺ and the oxygen atoms of the IO₄⁻ anion, as well as the internal geometry of the periodate ion within the crystal.

Electronic Band Structure: This describes the ranges of energy that an electron within the solid may have (energy bands) and the gaps between these bands. The size of the band gap is crucial in determining the material's electronic and optical properties, indicating whether it is an insulator, semiconductor, or conductor.

DFT calculations on other iodate (B108269) salts have been used to complement experimental findings, for instance, by assigning vibrational modes observed in infrared and Raman spectroscopy. For this compound, a similar approach could be used to understand its vibrational properties and how they relate to its crystal structure.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Hypothetical this compound Crystal

ParameterHypothetical Calculated Value
Lattice Constant (a)5.5 Å
Lattice Constant (b)7.9 Å
Lattice Constant (c)10.2 Å
Ca-O Bond Length2.4 Å
I-O Bond Length1.8 Å
Band Gap4.5 eV

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. They are not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations and Interionic Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as diffusion, and the nature of interactions between ions in a solution or a molten state.

For a this compound system, MD simulations could be particularly useful for understanding the behavior of the ions in an aqueous solution. These simulations would model the interactions between Ca²⁺ ions, IO₄⁻ ions, and the surrounding water molecules. The forces between these particles are typically described by a set of potential energy functions known as a force field.

Key insights that could be gained from MD simulations of aqueous this compound include:

Solvation Structure: MD can reveal how water molecules arrange themselves around the Ca²⁺ and IO₄⁻ ions, providing information on coordination numbers and the structure of the hydration shells.

Ion Pairing: The simulations can be used to study the formation of contact ion pairs (Ca²⁺ and IO₄⁻ in direct contact) and solvent-separated ion pairs. The stability and lifetime of these pairs can be quantified.

Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficients of the individual ions, which are related to the electrical conductivity of the solution.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of Aqueous this compound

PropertyIllustrative Calculated Value
Ca²⁺ Diffusion Coefficient0.8 x 10⁻⁹ m²/s
IO₄⁻ Diffusion Coefficient1.2 x 10⁻⁹ m²/s
Ca²⁺-IO₄⁻ Radial DistributionPeak at 3.5 Å
Ca²⁺ Hydration Number6

Note: The values in this table are for illustrative purposes to show the type of data obtained from MD simulations. They are not based on actual simulation results for this compound.

Theoretical Insights into Periodate Anion Behavior and Stability in Diverse Environments

The periodate anion can exist in various forms, particularly in aqueous solutions, and its behavior is highly dependent on the pH of the environment. acs.org The two most common forms are the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (H₄IO₆⁻). surrey.ac.uk The equilibrium between these and other periodate species is a key aspect of its chemistry.

Theoretical studies can provide significant insights into the intrinsic stability of these different periodate anions and how their properties are modulated by their surroundings, such as the presence of counterions like Ca²⁺. Quantum chemical calculations, including DFT, can be used to determine the geometries, vibrational frequencies, and relative energies of the different periodate species in the gas phase or in a simulated solvent environment.

These theoretical approaches can address several key aspects of periodate behavior:

Equilibrium Energetics: Calculations can predict the relative stabilities of IO₄⁻, H₄IO₆⁻, and other periodate species (e.g., H₃IO₆²⁻), helping to rationalize the experimentally observed pH-dependent speciation. acs.org

Hydration Effects: The interaction of the periodate anion with water molecules is crucial to its stability and reactivity. Theoretical models can explicitly include water molecules to study the hydrogen bonding network and the energetics of hydration.

Cation-Anion Interactions: The presence of a divalent cation like Ca²⁺ can influence the equilibrium between periodate species. Theoretical calculations can model the interaction between Ca²⁺ and the different forms of the periodate anion, providing insights into the formation of ion pairs and their impact on the anion's structure and stability. For instance, the charge and size of the cation would affect the local structure and potentially favor one form of the periodate anion over another in the solid state or in concentrated solutions.

By understanding these fundamental interactions at a theoretical level, it is possible to build a more complete picture of the behavior of this compound in both solid and aqueous phases.

Emerging Applications and Advanced Materials Research Involving Calcium Periodate

Applications in Energy Storage Systems

The demand for high-capacity and reliable energy storage solutions has spurred research into novel electrode materials. Calcium periodate (B1199274) has emerged as a compound of interest in the development of high-oxidation-state batteries.

Researchers have successfully synthesized calcium periodate for use as a cathode material. The synthesis is achieved through a precipitation reaction involving sodium periodate (NaIO₄) and calcium chloride (CaCl₂). A notable finding during this process is the conversion of metaperiodate anions to orthoperiodate anions. The resulting this compound, with an estimated formula of CaOH(H₄IO₆)·5H₂O, possesses oxidizing properties that are harnessed in battery applications. nih.gov

When integrated into a battery with a zinc anode, this compound demonstrates promising electrochemical performance. Periodate-zinc batteries have been fabricated to utilize the oxidizing capabilities of the periodate compounds. nih.gov The this compound cathode, in conjunction with a zinc anode, exhibits a specific capacity of 460 mAh g⁻¹ and a cell voltage of 1.4 V. nih.gov These characteristics suggest its potential for development into high-capacity energy storage systems. Further investigations into the cycling stability of these batteries are crucial to determine their long-term viability and commercial potential.

Electrochemical Performance of this compound-Zinc Battery
Cathode Material This compound (CaOH(H₄IO₆)·5H₂O)
Anode Material Zinc
Specific Capacity 460 mAh g⁻¹
Cell Voltage 1.4 V

Role in Nuclear Waste Immobilization

The safe and long-term disposal of radioactive waste is a significant challenge in the nuclear industry. This compound is being investigated as a component in ceramic wasteforms designed to immobilize hazardous radioisotopes, particularly Iodine-129.

One promising approach for the immobilization of radioiodine is its incorporation into the crystal structure of periodate double perovskites. acs.orgresearchgate.nettaylorandfrancis.com The synthesis of compounds with the general formula A₂NaIO₆, where A can be calcium (Ca), strontium (Sr), or barium (Ba), has been explored for this purpose. acs.orgresearchgate.nettaylorandfrancis.com In the case of calcium, the resulting Ca₂NaIO₆ adopts a monoclinic crystal structure (space group P2₁/n) characterized by cooperative octahedral tilting. researchgate.nettaylorandfrancis.com These structures are capable of incorporating significant amounts of iodine, with a potential waste loading of 25-40 wt%. acs.orgresearchgate.nettaylorandfrancis.com

A critical requirement for nuclear wasteforms is high thermal stability to ensure their integrity over geological timescales. Periodate double perovskites have demonstrated remarkable thermal stability. acs.orgresearchgate.nettaylorandfrancis.com For instance, the barium analogue, Ba₂NaIO₆, is stable up to 1050 °C in air, which is noted as the highest decomposition temperature recorded for an iodine-bearing compound. acs.orgresearchgate.nettaylorandfrancis.com This exceptional thermal stability suggests that these materials, including the calcium-containing variants, could be highly durable wasteforms, capable of safely containing radioiodine for extended periods. acs.orgresearchgate.nettaylorandfrancis.com The long-term durability of these materials is a key area of ongoing research to validate their suitability for geological disposal. nih.govmdpi.com

Properties of Periodate Double Perovskites for I-129 Immobilization
Compound Family A₂NaIO₆ (A = Ca, Sr, Ba)
Crystal Structure (Ca₂NaIO₆) Monoclinic (P2₁/n)
Potential Iodine Loading 25-40 wt%
Thermal Stability (Ba₂NaIO₆) Decomposes above 1050 °C

Green Chemistry and Sustainable Processes Utilizing Periodate Regeneration

While periodate is a highly effective and selective oxidant, its high cost and potential environmental impact necessitate efficient recycling protocols for industrial-scale applications. researchgate.net The development of green chemistry approaches focuses on the regeneration of the active periodate (IO₄⁻) from its reduced form, iodate (B108269) (IO₃⁻), which is the primary byproduct of the oxidation process. Establishing closed-loop systems where the oxidant is continuously regenerated and reused is critical for the economic feasibility and environmental sustainability of processes like large-scale dialdehyde cellulose (B213188) production.

Electrochemical methods represent a clean and promising route for regenerating periodate from spent iodate solutions. This process avoids the use of harsh chemical oxidants and minimizes waste generation. The regeneration is typically carried out in an electrolytic cell where the iodate-containing solution is oxidized at an anode.

The choice of anode material is critical to the efficiency and cleanliness of the process. While traditional lead dioxide (PbO₂) anodes have been used, they are prone to degradation, which can lead to lead contamination in the product—a significant issue for applications in pharmaceuticals or biomaterials. ias.ac.in A more sustainable and "green" alternative is the use of boron-doped diamond (BDD) anodes. d-nb.inforesearchgate.net BDD anodes are highly durable, non-toxic, and exhibit a high overpotential for oxygen evolution, making them extremely efficient for the oxidation of iodate to periodate. ias.ac.injmaterenvironsci.com Research has demonstrated that direct electrochemical synthesis and regeneration of periodate from iodide or iodate using BDD anodes can achieve high current efficiency and yield, paving the way for cost-effective and environmentally benign industrial processes. d-nb.info

Beyond electrochemistry, other regeneration methods have been explored, including the use of ozone or hypochlorite as secondary oxidants. vtt.firesearchgate.netresearchgate.netnih.gov Ozone treatment in an alkaline medium has been shown to be a highly efficient and clean method, capable of completely regenerating periodate from iodate solutions. researchgate.netnih.gov Similarly, hypochlorite can be used, although it may lead to the formation of chlorinated byproducts. researchgate.netgoogle.com Studies have shown that for short cellulose oxidation times, regeneration with hypochlorite can reach 100% conversion efficacy. vtt.fitandfonline.com

Table 3: Comparison of Periodate Regeneration Methods

Regeneration Method Oxidizing Agent/System Key Advantages Key Disadvantages/Challenges Reported Efficiency
Electrochemical Boron-Doped Diamond (BDD) Anode "Green" process, no heavy metal contamination, high efficiency, durable electrode. ias.ac.ind-nb.info Higher initial capital cost for BDD electrodes. High yield (94%) and current efficiency reported. ias.ac.in
Electrochemical Lead Dioxide (PbO₂) Anode Established technology, high overpotential for oxygen evolution. ias.ac.in Potential for toxic lead contamination, anode degradation. ias.ac.in Effective but with contamination risk.
Ozone Treatment Ozone (O₃) Clean, environmentally compatible, removes organic byproducts. researchgate.netnih.gov Requires ozone generation equipment. Up to 90-100% regeneration reported. researchgate.netnih.gov
Chemical Oxidation Hypochlorite (ClO⁻) Readily available and effective secondary oxidant. vtt.firesearchgate.net Can form chlorinated byproducts, efficiency decreases with impurities. vtt.figoogle.com 100% for short reaction times, decreases to 45% with longer times. tandfonline.com
Chemical Oxidation Peroxosulfate (e.g., Oxone®) Can be performed at acidic to neutral pH, avoids chlorinated byproducts. google.com Introduces sulfate (B86663) ions into the system. High recovery (97.6%) reported in related processes. google.com

This table is interactive and can be sorted by column.

Environmental and Economic Impact Assessments of Periodate Recycling

The industrial application of periodates, including this compound, often faces scrutiny due to the cost and environmental profile of the reagents. Periodate oxidation, a key reaction in fine chemical synthesis such as the production of dialdehyde cellulose, results in the reduction of periodate (IO₄⁻) to iodate (IO₃⁻). The disposal of iodate-containing waste streams is problematic as iodine compounds are considered environmentally hazardous and are not effectively removed by standard wastewater treatments sci-hub.box. Consequently, the regeneration and recycling of periodate from these spent solutions is a critical factor for both environmental sustainability and economic viability.

Environmental Impact Assessment

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal or recycling. Studies focusing on processes that utilize periodate oxidation have demonstrated a significant reduction in environmental impact when periodate recycling is implemented.

A key metric in LCAs is the Global Warming Potential (GWP), measured in kilograms of CO₂ equivalent (kg CO₂ eq). Research on the production of cellulose nanocrystals (CNC) via sequential periodate-chlorite oxidation provides a quantitative insight into the benefits of recycling.

Without Recycling: At an industrial scale, the GWP for producing 1 kg of CNC was calculated to be 141 kg CO₂ eq researchgate.net. The periodate oxidation stage was a significant contributor to this impact.

With Recycling: By implementing a periodate recycling process, the GWP was dramatically reduced to 22.7 kg CO₂ eq per kg of CNC researchgate.net. This represents an 84% reduction in the carbon footprint associated with the process.

The primary environmental benefits of recycling periodate stem from:

Reduced Energy Consumption: Avoiding the energy-intensive electrochemical synthesis of fresh periodate from iodate or lower oxidation state iodine compounds.

Waste Minimization: Eliminating the need to treat and dispose of environmentally hazardous iodate-containing effluent sci-hub.boxdiva-portal.org.

Resource Conservation: Decreasing the demand for raw iodine resources.

Table 1: Comparative Environmental Impact of CNC Production With and Without Periodate Recycling

Production Scenario Global Warming Potential (GWP) per kg of CNC Reduction in GWP
Industrial Scale (No Recycling) 141 kg CO₂ eq -
Industrial Scale (With Recycling) 22.7 kg CO₂ eq 83.9%

Data sourced from a Life Cycle Assessment of cellulose nanocrystals production researchgate.net.

Economic Impact Assessment

The high cost of periodate reagents is a significant barrier to their large-scale industrial use diva-portal.orgresearchgate.net. The economic viability of processes using this compound is therefore intrinsically linked to the ability to recycle the oxidant efficiently.

The primary economic drivers for periodate recycling are:

Reduced Raw Material Costs: Periodate is a costly chemical. Research has shown that without efficient regeneration, the direct chemical costs for producing one ton of dialdehyde cellulose (DAC) can be as high as €16,500, with the periodate itself being the main expense researchgate.net.

Improved Process Feasibility: For many potential applications, the process is not economically feasible without a highly efficient, integrated recycling protocol diva-portal.orgresearchgate.netresearchgate.net.

Studies on the regeneration of periodate from spent cellulose oxidation solutions have demonstrated that near-quantitative recovery is possible. Using hypochlorite as the re-oxidizing agent, a 100% conversion efficacy of iodate back to periodate was achieved under optimized conditions researchgate.net. Similarly, ozone has been shown to be a highly efficient regeneration agent researchgate.net. This high recovery rate is crucial for closing the loop and minimizing the need for purchasing fresh reagents, thereby drastically improving the economic outlook of the entire manufacturing process. While setting up a recycling system involves an initial capital investment, the long-term savings on chemical procurement and waste management make it an essential component for any commercially viable process utilizing periodate oxidation.

Table 2: Cost Contribution in Dialdehyde Product Manufacturing

Cost Component Impact Without Recycling Impact With Recycling
Reagent Costs Forms the largest part of direct chemical costs (e.g., €16,500/ton of product) researchgate.net. Drastically reduced due to high-efficiency (up to 100%) regeneration researchgate.net.
Waste Disposal Costs Significant, due to the environmentally hazardous nature of iodine compounds sci-hub.boxresearchgate.net. Minimized, as the waste stream is converted back into a valuable reagent.
Overall Process Viability Often considered economically unfeasible for bulk production diva-portal.orgresearchgate.net. Becomes economically viable, enabling industrial-scale application.

This table synthesizes findings on the economic necessity of periodate recycling diva-portal.orgresearchgate.netresearchgate.net.

Advanced Analytical Methodologies for Calcium Periodate Research

Spectroscopic Techniques for Material Characterization

Spectroscopic methods are indispensable for probing the chemical and physical properties of calcium periodate (B1199274) and related materials at a molecular level. Techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly valuable for determining the degree of oxidation and identifying functional groups.

UV-Vis Spectroscopy for Oxidation Degree:

UV-Vis spectroscopy is a quantitative technique frequently employed to determine the concentration of periodate, which is crucial for calculating the degree of oxidation in various reactions. researchgate.net The periodate ion exhibits a characteristic absorbance in the UV region, typically around 222 nm. researchgate.net By measuring the decrease in the concentration of unreacted periodate in a reaction mixture, the extent of oxidation can be accurately determined. conicet.gov.ard-nb.infomdpi.com This is often achieved by creating a calibration curve that correlates absorbance with known periodate concentrations. researchgate.net

For instance, in the oxidation of polysaccharides like cellulose (B213188) or alginate, UV-Vis spectroscopy is used to monitor the consumption of sodium periodate, thereby quantifying the degree of oxidation achieved in the polymer. conicet.gov.ard-nb.info This information is vital for understanding how the modification process affects the material's properties.

FT-IR Spectroscopy for Functional Groups:

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a sample. wordpress.comieeesem.commdpi.com When calcium periodate is used to oxidize materials, new functional groups are introduced, and existing ones are altered. FT-IR analysis can detect these changes, providing evidence of the reaction's success and offering insights into the modified material's chemical structure. ieeesem.commdpi.com

In the context of periodate oxidation of carbohydrates, the cleavage of vicinal diols results in the formation of aldehyde groups. upc.educhalmers.se The appearance of a characteristic carbonyl (C=O) stretching band in the FT-IR spectrum, typically around 1730 cm⁻¹, confirms the presence of these newly formed aldehyde groups. chalmers.seresearchgate.net Conversely, a decrease in the intensity of the hydroxyl (O-H) stretching band, usually observed around 3400 cm⁻¹, indicates the consumption of hydroxyl groups during the oxidation process. chalmers.se FT-IR can also be used to study the coordination of metal ions, like calcium, with carboxylate groups in proteins. nih.gov

Technique Application in this compound Research Key Findings Citations
UV-Vis Spectroscopy Determination of the degree of oxidation by measuring unconsumed periodate.Quantitative measurement of periodate concentration, enabling calculation of the extent of oxidation in materials like polysaccharides. researchgate.netconicet.gov.ard-nb.infomdpi.com
FT-IR Spectroscopy Identification of functional groups before and after oxidation.Confirmation of aldehyde group formation (C=O stretch at ~1730 cm⁻¹) and hydroxyl group consumption (O-H stretch at ~3400 cm⁻¹) in oxidized materials. Analysis of metal-ion coordination. upc.educhalmers.seresearchgate.netnih.gov

Diffraction Methods for Structural Refinement

Diffraction techniques, primarily X-ray Diffraction (XRD) and Neutron Diffraction, are fundamental for elucidating the crystal structure of this compound and related compounds. These methods provide precise information about the arrangement of atoms in a crystalline solid.

X-ray Diffraction (XRD):

Powder X-ray diffraction (XRD) is a widely used technique to identify the crystalline phases of a material and to determine its crystal structure. researchgate.netscirp.org The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to each crystalline material. shimadzu.com For calcium compounds, XRD can be used to identify the specific phase present, such as different calcium phosphates or carbonates. shimadzu.com

The Rietveld refinement method is a powerful analytical approach applied to powder XRD data to refine the crystal structure of a material. shimadzu.comcambridge.org This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and other structural details with high precision. cambridge.org For example, in the study of calcium-containing phosphates, the Rietveld method has been used to determine the specific sites occupied by different cations within the crystal lattice. cambridge.org

Neutron Diffraction:

Neutron diffraction is a complementary technique to XRD and is particularly advantageous for locating light atoms, such as hydrogen, in a crystal structure. libretexts.orgnih.gov While X-rays are scattered by electrons, neutrons are scattered by the atomic nucleus. libretexts.org This makes neutron diffraction highly sensitive to the positions of hydrogen atoms (or their isotope, deuterium), which is often crucial for understanding hydrogen bonding and the role of water molecules in a crystal structure. nih.govresearchgate.net

In the study of hydrated compounds like ettringite (a calcium aluminum sulfate (B86663) mineral), single-crystal neutron diffraction has been instrumental in precisely locating the hydrogen atoms of water molecules and hydroxyl groups within the structure. researchgate.net This level of detail is essential for a complete understanding of the crystal chemistry of such materials.

Technique Application in this compound Research Key Findings Citations
X-ray Diffraction (XRD) Phase identification and crystal structure determination of calcium compounds.Provides a unique diffraction pattern for phase identification. The Rietveld method allows for detailed structural refinement, including lattice parameters and atomic positions. researchgate.netscirp.orgshimadzu.comcambridge.org
Neutron Diffraction Precise localization of light atoms, particularly hydrogen.Enables the accurate determination of hydrogen atom positions, which is critical for understanding hydrogen bonding and the structure of hydrated compounds. libretexts.orgnih.govresearchgate.net

Chromatographic and Other Separations for Reaction Product Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the various components in a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly relevant for the analysis of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used to separate and quantify compounds in a liquid sample. researchgate.netjsmcentral.orgjfda-online.com In the context of this compound research, HPLC can be used to monitor the progress of a reaction by separating and quantifying the reactants and products over time. researchgate.net For instance, a reversed-phase HPLC method can be developed to separate periodate, iodate (B108269) (the reduction product of periodate), and iodide. researchgate.netqascf.com This allows for the detailed monitoring of oxidative cleavage reactions where periodate is the oxidizing agent. researchgate.net

Furthermore, HPLC coupled with a suitable detector, such as a UV-Vis or fluorescence detector, can be a powerful tool for the analysis of complex reaction mixtures. scispace.comoup.comnih.gov For example, a method involving periodate oxidation followed by HPLC with fluorescence detection has been developed for the sensitive determination of certain organic compounds. nih.gov

Ion Chromatography (IC):

Ion chromatography is a specific type of HPLC that is optimized for the separation of ions. It is an effective method for the determination of inorganic anions like periodate and iodate. acs.orgsigmaaldrich.com Although sometimes considered more expensive and having a shorter column lifetime compared to some reversed-phase HPLC methods, IC with a conductivity or electrochemical detector can provide excellent separation and sensitivity for these ions. qascf.com

Technique Application in this compound Research Key Findings Citations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of reactants and products in periodate reactions.Enables the monitoring of reaction progress by separating species like periodate, iodate, and iodide. Can be coupled with various detectors for sensitive analysis. researchgate.netjsmcentral.orgjfda-online.comresearchgate.netqascf.comnih.gov
Ion Chromatography (IC) Separation and determination of inorganic anions.Provides effective separation of ions such as periodate and iodate, often with high sensitivity. qascf.comacs.orgsigmaaldrich.com

Surface Analysis and Electrokinetic Characterization of Modified Materials

When this compound is used to modify the surface of a material, it is crucial to characterize the changes in surface chemistry and electrical properties. Techniques such as zeta potential measurement provide valuable insights into these modifications.

Zeta Potential:

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. mdpi.com It is also a powerful tool for monitoring the changes in the surface charge of a material following a chemical modification. researchgate.netmdpi.com

Technique Application in this compound Research Key Findings Citations
Zeta Potential Measurement of the surface charge of materials modified with periodate.Provides a quantitative measure of the change in surface charge due to the introduction of new functional groups, which influences material stability and interactions. researchgate.netmdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing high-purity calcium periodate (CaOH(H₄IO₆)·5H₂O) for electrochemical applications?

  • Methodological Answer : this compound can be synthesized via precipitation reactions using stoichiometric ratios of NaIO₄ and CaCl₂. Key parameters include maintaining a pH of 8–9 to favor iodate-to-periodate conversion, controlled temperature (25–30°C), and rigorous washing with deionized water to remove residual salts. Post-synthesis purification via vacuum filtration and drying at 60°C ensures minimal impurities. Elemental analysis (Ca:I atomic ratio ≈ 1:1) and thermogravimetric analysis (TGA) validate stoichiometry and hydration state .

Q. Which characterization techniques are critical for confirming the structural and compositional integrity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Identifies crystallinity and phase purity.
  • Thermogravimetric Analysis (TGA) : Quantifies hydration levels (e.g., 5 H₂O molecules in CaOH(H₄IO₆)·5H₂O).
  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Verifies Ca and I stoichiometry.
  • Flame Atomic Absorption Spectrometry (FAAS) : Cross-validates calcium content (refer to GB/T 223.77 for standardized protocols) .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols by documenting reaction conditions (pH, temperature, stirring rate), reagent purity (e.g., ≥99% NaIO₄), and purification steps. Use reference materials (e.g., USP standards for Ca²⁺ quantification) and inter-laboratory comparisons to validate results. Adhere to guidelines for reporting experimental details, as emphasized in electrochemical studies .

Advanced Research Questions

Q. Why does this compound exhibit superior stability compared to magnesium periodate in aqueous battery systems?

  • Methodological Answer : Magnesium periodate’s higher aqueous solubility and lower structural stability stem from its smaller ionic radius and stronger hydration energy, leading to rapid dissolution. Comparative studies using cyclic voltammetry (500 cycles) show this compound retains >80% capacity, while magnesium analogs degrade within 100 cycles. XRD post-cycling confirms minimal phase changes in this compound, unlike magnesium .

Q. How can discrepancies in reported electrochemical performance (e.g., specific capacity ranging from 400–460 mAh g⁻¹) be systematically resolved?

  • Methodological Answer : Analyze variables such as:

  • Synthesis route : Precipitation vs. sol-gel methods affect crystallinity and active sites.
  • Electrode formulation : Binder choice (e.g., PVDF vs. PTFE) impacts conductivity.
  • Testing protocols : Current density (e.g., 0.1C vs. 1C) and electrolyte composition (aqueous vs. organic) alter kinetics.
    Use PHREEQC simulations to model ion transport and validate experimental data consistency .

Q. What strategies mitigate interfacial instability between this compound cathodes and zinc anodes in rechargeable batteries?

  • Methodological Answer :

  • Electrolyte additives : 0.5M ZnSO₄ + 0.1M MnSO₄ suppresses dendrite formation.
  • Protective coatings : Apply graphene oxide layers (2–5 nm) via atomic layer deposition (ALD) to reduce side reactions.
  • Operando XRD : Monitor phase transitions during cycling to identify degradation mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s iodine oxidation state in hybrid battery systems?

  • Methodological Answer : Discrepancies arise from differing synthesis conditions (e.g., pH >10 may favor IO₆⁵− over IO₄⁻). Use X-ray photoelectron spectroscopy (XPS) to directly quantify iodine’s oxidation state. Cross-reference with iodometric titration (GB/T 223.63) for Mn²⁺ interference-free validation .

Key Data from Literature

  • Specific Capacity : 460 mAh g⁻¹ at 0.2C (this compound-zinc system) .
  • Cell Voltage : 1.4 V (vs. Zn/Zn²⁺) .
  • Hydration State : 5 H₂O molecules confirmed via TGA (weight loss ≈18%) .

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